molecular formula C17H21NO4 B2384677 methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate CAS No. 860789-17-9

methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate

Cat. No.: B2384677
CAS No.: 860789-17-9
M. Wt: 303.358
InChI Key: OVAOAHORPJZRRB-KDNHCMJDSA-N
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Description

Methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2E,4Z)-4-acetyl-5-{[(4-methoxyphenyl)methyl]amino}hexa-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E,4Z)-2,4-decadienoate: A related compound with similar structural features but different functional groups.

    Methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another compound with comparable aromatic and aliphatic components.

Uniqueness

Methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12(16(13(2)19)9-10-17(20)22-4)18-11-14-5-7-15(21-3)8-6-14/h5-10,18H,11H2,1-4H3/b10-9+,16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOAHORPJZRRB-KDNHCMJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=CC(=O)OC)C(=O)C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C=C\C(=O)OC)/C(=O)C)/NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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